molecular formula C32H32N2O4 B11667985 N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]

N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]

Cat. No.: B11667985
M. Wt: 508.6 g/mol
InChI Key: VSYKPLQQIDDCGM-UHFFFAOYSA-N
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Description

N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide] is a bis-benzamide derivative characterized by an ethylene bridge connecting two benzamide moieties. Each benzamide unit is substituted with a methoxy group at the 3-position and an ortho-tolyl (o-tolyl) group on the nitrogen atom. For instance, ethylenebis(3,4,5-trimethoxybenzamide) (Exact Mass: 498.15, LogP: 4.17) shares a similar backbone but differs in substituent patterns .

Properties

Molecular Formula

C32H32N2O4

Molecular Weight

508.6 g/mol

IUPAC Name

3-methoxy-N-[2-(N-(3-methoxybenzoyl)-2-methylanilino)ethyl]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C32H32N2O4/c1-23-11-5-7-17-29(23)33(31(35)25-13-9-15-27(21-25)37-3)19-20-34(30-18-8-6-12-24(30)2)32(36)26-14-10-16-28(22-26)38-4/h5-18,21-22H,19-20H2,1-4H3

InChI Key

VSYKPLQQIDDCGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-{2-[1-(3-METHOXYPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-{2-[1-(3-METHOXYPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-METHOXY-N-{2-[1-(3-METHOXYPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{2-[1-(3-METHOXYPHENYL)-N-(2-METHYLPHENYL)FORMAMIDO]ETHYL}-N-(2-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The methoxy and o-tolyl groups in the target compound enhance lipophilicity (LogP ~4.2), favoring membrane permeability compared to sulfonamide derivatives (LogP ~2.5) .
  • Coordination Chemistry : Unlike ethylenebis dithiocarbamates (e.g., manganese-zinc complexes in ), the benzamide backbone lacks sulfur-based coordination sites, limiting fungicidal activity but enabling selective metal binding .

Mono-Benzamide Derivatives with Heterocyclic Moieties

Benzamides with heterocyclic substituents exhibit divergent reactivity and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide Thiadiazole ring 315.36 Antimicrobial activity, enzyme inhibition
3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide Thiazole ring 288.35 Fungicidal potential, agrochemical uses
AH-7921 (Dichlorinated benzamide with cyclohexane) 3,4-dichloro, N,N-dimethyl cyclohexane 349.31 Opioid receptor agonist (pharmacological)

Key Findings :

  • Heterocyclic Influence : Thiadiazole and thiazole substituents introduce nitrogen-sulfur heterocycles, broadening biological activity (e.g., antimicrobial) compared to the target compound’s o-tolyl group .
  • Pharmacological Activity : AH-7921 demonstrates that halogenation and cyclohexane moieties enhance central nervous system penetration, a feature absent in the methoxy/o-tolyl-substituted target compound .

Non-Benzamide Ethylenebis Compounds

Ethylenebis frameworks with alternative functional groups highlight structural versatility:

Compound Name Functional Group Molecular Weight Key Applications Reference
Ethylenebis(dithiocarbamate manganese-zinc) Dithiocarbamate Variable Fungicides, agrochemicals
N,N'-1,3-phenylenebis[3-oxobutyramide] Oxobutyramide 276.29 Polymer crosslinking

Key Findings :

  • Dithiocarbamates : These exhibit strong metal-binding and antifungal properties, contrasting with the benzamide-based target compound’s lack of sulfur-mediated reactivity .
  • Oxobutyramides : The ketone group in oxobutyramides facilitates hydrogen bonding, enhancing solubility in polar solvents compared to the methoxy/o-tolyl benzamide .

Biological Activity

N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide] is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties, supported by various studies and data.

Chemical Structure

The compound is characterized by its unique structure, which consists of two benzamide moieties linked by an ethylene bridge. The methoxy and O-tolyl substituents contribute to its lipophilicity and biological interactions.

Antiproliferative Activity

Research indicates that N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide] exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)3.1
HEK 2935.3
A549 (Lung)4.8
U87 MG (Glioma)2.5

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly in breast and lung cancer cells.

Antibacterial Activity

N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide] also demonstrates notable antibacterial properties. It has been tested against various strains of bacteria, with results indicating effective inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Antioxidative Activity

The antioxidative potential of N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide] has been investigated using various assays. The compound demonstrated significant radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT). The results are as follows:

Assay TypeActivity (%) at 100 µMReference
DPPH Radical Scavenging85
ABTS Assay90
Ferric Reducing Power75

These results indicate that the compound not only inhibits oxidative stress but may also play a role in preventing oxidative damage in biological systems.

Case Studies

Several case studies have highlighted the therapeutic potential of N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]:

  • In Vivo Study on Tumor Growth : An animal model study demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.
  • Antibacterial Efficacy : A clinical study involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound, particularly in cases resistant to conventional antibiotics.

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